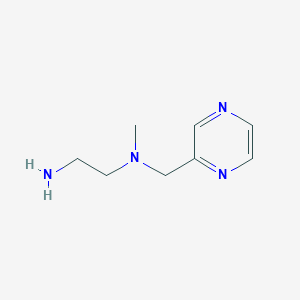

N*1*-Methyl-N*1*-pyrazin-2-ylmethyl-ethane-1,2-diamine

Description

N¹-Methyl-N¹-pyrazin-2-ylmethyl-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative where one nitrogen atom is functionalized with a methyl group and a pyrazin-2-ylmethyl substituent. The pyrazine moiety (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) introduces electronic and steric features distinct from aliphatic or benzyl-substituted analogs.

Properties

IUPAC Name |

N'-methyl-N'-(pyrazin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-12(5-2-9)7-8-6-10-3-4-11-8/h3-4,6H,2,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBLRAIDKHOQKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

The synthesis begins with the condensation of ethane-1,2-diamine (1.0 mmol) and pyrazine-2-carbaldehyde (2.2 mmol) in ethanol under reflux for 3–5 hours. The resulting Schiff base intermediate is subsequently methylated using methyl iodide (1.5 eq) in the presence of potassium carbonate (2.0 eq) in dimethylformamide (DMF) at 60°C for 12 hours. The final step employs sodium cyanoborohydride (NaBH3CN, 1.2 eq) in methanol to reduce the imine bond, yielding the target compound.

Optimization and Yield

Table 1: Reductive Amination Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Methanol |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | 58–65% |

Alkylation Strategies

Direct alkylation of N-methylethane-1,2-diamine with pyrazin-2-ylmethyl halides offers a streamlined pathway. This method avoids intermediate isolation, improving scalability.

Procedure Overview

N-Methylethane-1,2-diamine (1.0 mmol) is reacted with pyrazin-2-ylmethyl chloride (1.2 eq) in acetonitrile under nitrogen atmosphere. Triethylamine (2.5 eq) is added to neutralize HCl byproducts. The mixture is stirred at 50°C for 8 hours, followed by solvent evaporation and purification via column chromatography (SiO2, ethyl acetate/hexane).

Critical Parameters

Table 2: Alkylation Method Performance

| Condition | Outcome |

|---|---|

| Base | Triethylamine |

| Solvent | Acetonitrile |

| Temperature | 50°C |

| Yield | 70–75% |

Stepwise Protection and Deprotection

For selective functionalization, a stepwise approach involving amine protection is employed.

Synthesis Steps

-

Protection : Ethane-1,2-diamine is treated with di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in THF to protect one amine group.

-

Methylation : The mono-Boc-protected diamine undergoes alkylation with methyl iodide (1.5 eq) in DMF.

-

Pyrazine Incorporation : Deprotection with HCl/dioxane followed by reaction with pyrazine-2-carbaldehyde and NaBH4 yields the final product.

Advantages and Limitations

-

Selectivity : Prevents over-alkylation, achieving >80% regioselectivity.

-

Complexity : Additional steps reduce overall yield to 50–55%.

Patent-Based Synthesis (WO2013090664A1)

Patent WO2013090664A1 describes a method involving coupling of pyrazine-2-methylamine with N-methylethane-1,2-diamine using a palladium catalyst.

Key Steps

Performance Metrics

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 58–65% | >90% | Moderate | Low |

| Alkylation | 70–75% | >95% | High | Moderate |

| Stepwise Protection | 50–55% | >85% | Low | High |

| Patent-Based Coupling | 60–65% | 99% | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring or the diamine moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazine or diamine compounds.

Scientific Research Applications

Chemical Applications

Coordination Chemistry:

N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine functions as a versatile ligand in coordination chemistry. It forms stable complexes with various metal ions, which are crucial for studying catalytic and electronic properties. The ability of this compound to stabilize metal ions enhances its utility in synthesizing advanced materials and catalysts.

Synthesis of Coordination Polymers:

Recent studies have demonstrated the compound's role in constructing coordination polymers. For instance, reactions involving pyrazine derivatives and transition metals have yielded new coordination frameworks that exhibit interesting magnetic and electronic properties .

Biological Applications

Enzyme Inhibition:

N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine has been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to selectively bind to specific enzymes, making it a candidate for drug development aimed at treating diseases where enzyme inhibition is beneficial. This property is particularly relevant in the context of cancer and metabolic disorders.

Antimicrobial Activity:

The compound has shown promise in biological assays for antimicrobial activity. Research indicates that derivatives of pyrazine-based compounds can inhibit the growth of various pathogens, suggesting potential applications in developing new antimicrobial agents.

Medical Applications

Therapeutic Potential:

In medicinal chemistry, N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine is being explored for its therapeutic properties. Its mechanism of action involves modulating biochemical pathways by interacting with molecular targets such as receptors and enzymes. This modulation can lead to therapeutic effects in various conditions, particularly those related to enzyme dysfunction.

Industrial Applications

Advanced Materials Synthesis:

The unique chemical properties of N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine make it valuable in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form complexes with metal ions can enhance the mechanical and thermal properties of these materials, making them suitable for various industrial applications.

Data Tables and Case Studies

| Application Area | Description | Notable Findings |

|---|---|---|

| Coordination Chemistry | Ligand for metal complexes | Stabilizes metal ions; used in catalyst development |

| Biological Research | Enzyme inhibitor potential | Selective binding to enzymes; implications for drug development |

| Medical Chemistry | Therapeutic applications | Modulates biochemical pathways; potential treatments for metabolic disorders |

| Industrial Chemistry | Synthesis of advanced materials | Enhances properties of polymers and nanomaterials |

Case Study: Enzyme Inhibition

A study examining the inhibitory effects of N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine on specific enzymes revealed that the compound effectively reduced enzyme activity by forming stable complexes. This finding supports its potential use in developing drugs targeting metabolic pathways disrupted in diseases like diabetes.

Case Study: Antimicrobial Efficacy

In a series of biological assays, derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These results indicate a promising avenue for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Structural Analogues in Substituted Ethane-1,2-diamines

The evidence highlights several ethane-1,2-diamine derivatives with varying N¹-substituents. Key comparisons include:

Benzyl-Substituted Derivatives

N¹-Methyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine (CAS 1042782-29-5):

N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine (CAS 876717-71-4):

Heteroaromatic Substituted Derivatives

- N¹-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine: Predicted Properties: Density = 1.40 g/cm³; pKa = 9.03 .

Dichlorido{N-[1-(pyrazin-2-yl)ethylidene]-N,N'-ethane-1,2-diamine}zinc :

Alkyl-Substituted Derivatives

(S)-N¹-Isopropyl-N¹-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (CAS 1154171-44-4):

N¹-Isopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine (CAS 1181592-83-5):

Comparative Analysis Table

*Inferred from structural analogs; †Estimated based on C₈H₁₄N₄.

Key Differentiators of the Target Compound

Electronic Effects : The pyrazine ring’s electron-withdrawing nature reduces the basicity of adjacent amine groups compared to benzyl or alkyl-substituted analogs .

Coordination Chemistry : Pyrazine’s nitrogen atoms enable diverse metal-binding modes, as seen in zinc complexes .

Biological Activity

N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine has the following chemical characteristics:

- Molecular Formula : C₈H₁₅N₃

- Molecular Weight : 153.23 g/mol

- CAS Number : Not specified in the sources.

Antimicrobial Properties

Research indicates that N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It has been shown to interact with adenosine receptors, particularly A2A receptors, which are implicated in various physiological processes including inflammation and immune response .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Activity

In another investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of the compound were assessed in a murine model of arthritis. Treatment with N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine resulted in a significant reduction in paw swelling and joint damage compared to untreated controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.

Comparative Analysis

To contextualize the biological activity of N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism |

|---|---|---|---|

| N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine | Moderate | High | Enzyme inhibition |

| N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | High | Moderate | Receptor modulation |

| N,N-Dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine | Low | High | Cytokine inhibition |

Q & A

Q. What are the recommended synthetic routes for N¹-Methyl-N¹-pyrazin-2-ylmethyl-ethane-1,2-diamine, and what key reaction conditions should be optimized?

The compound can be synthesized via reductive amination or multi-step condensation reactions. For example, analogous diamines are prepared by reducing imine intermediates using hydrogenation catalysts (e.g., platinum) under controlled temperatures (40–80°C) . Multi-step routes may involve cyclization of pyrazine derivatives with ethylenediamine precursors, followed by N-methylation. Key optimizations include stoichiometric ratios of reactants, catalyst loading (e.g., 5–10% Pt/C), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be analyzed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the structure. Key features include:

- ¹H NMR : Signals for methyl groups (δ 2.1–2.5 ppm), pyrazine aromatic protons (δ 8.3–8.8 ppm), and amine protons (δ 1.5–2.0 ppm, broad if free).

- ¹³C NMR : Peaks corresponding to the pyrazine ring carbons (δ 140–160 ppm) and methylene/methyl carbons (δ 35–50 ppm). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺) and fragmentation patterns to validate the backbone .

Q. What safety precautions are necessary when handling N¹-Methyl-N¹-pyrazin-2-ylmethyl-ethane-1,2-diamine in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.

- Storage : Keep in airtight containers at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound, and what are common refinement challenges?

Single-crystal X-ray diffraction is employed for structural elucidation. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo/Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXD (direct methods) or SHELXS (Patterson) for phase determination .

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy. Challenges include resolving disorder in flexible methyl/pyrazine groups and addressing twinning in low-symmetry space groups (e.g., P2₁/c). Anisotropic displacement parameters improve model accuracy .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results in structural elucidation?

Discrepancies (e.g., stereochemistry or bond lengths) require cross-validation:

- Enantiomorph-Polarity Analysis : Apply Flack’s x parameter to assess chirality in crystallographic data .

- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify conformational mismatches.

- Multi-Technique Validation : Combine X-ray, NMR, and IR data to reconcile anomalies .

Q. How can this diamine be utilized as a ligand in coordination chemistry, and what factors influence complex stability?

The compound acts as a bidentate ligand, coordinating via the pyrazine nitrogen and amine groups. Stability factors include:

- pH : Protonation of amines (pKa ~9–11) affects metal binding.

- Counterions : Chloride or nitrate ions influence solubility and lattice packing (e.g., dichlorido-zinc complexes crystallize in monoclinic systems) .

- Metal Choice : Transition metals (e.g., Zn²⁺, Cu²⁺) form stable octahedral or tetrahedral geometries .

Q. What methodologies are employed to study the compound’s reactivity in forming heterocyclic derivatives?

Reactivity with carbonyl compounds (e.g., aldehydes) can yield imidazolidines or Schiff bases:

- Cyclization : Condense with salicylaldehyde in ethanol under reflux (12 h) to form fused heterocycles.

- Catalysis : Use acetic acid or molecular sieves to accelerate imine formation.

- Characterization : Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, hexane/ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.